molecular formula C30H23N B12825328 2,4-diphenyl-N-(3-phenylphenyl)aniline

2,4-diphenyl-N-(3-phenylphenyl)aniline

Cat. No.: B12825328
M. Wt: 397.5 g/mol
InChI Key: CCZLEXCRLFXSCX-UHFFFAOYSA-N
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Description

2,4-diphenyl-N-(3-phenylphenyl)aniline is a high-purity, research-grade triarylamine compound supplied for advanced scientific investigation. As a derivative of the aniline family, a class of compounds known for their electron-rich aromatic systems and versatile applications in material science , this compound is of significant interest in the development of organic electronic materials. Its molecular structure, characterized by multiple phenyl rings connected through a nitrogen center, is representative of a class of materials used as intermediates in the synthesis of more complex organic molecules . Such triarylamine-based structures are frequently explored as key functional components in organic light-emitting diodes (OLEDs), organic photovoltaics, and as charge-transport materials in electronic devices due to their favorable electron-donating capabilities and potential for forming stable amorphous films. Researchers value this compound for its specific research value in the design and synthesis of novel organic semiconductors and hole-transport layers. The extended conjugated system facilitated by the terphenyl-like structure can influence the compound's optoelectronic properties, including its HOMO-LUMO energy levels and solid-state packing behavior . The compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

2,4-diphenyl-N-(3-phenylphenyl)aniline

InChI

InChI=1S/C30H23N/c1-4-11-23(12-5-1)26-17-10-18-28(21-26)31-30-20-19-27(24-13-6-2-7-14-24)22-29(30)25-15-8-3-9-16-25/h1-22,31H

InChI Key

CCZLEXCRLFXSCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

This is the most common and effective method for synthesizing 2,4-diphenyl-N-(3-phenylphenyl)aniline. The process involves the coupling of aryl halides with aniline derivatives under palladium catalysis.

Key Features:

  • Starting Materials: 2,4-diphenyl-substituted aryl halides (e.g., bromides or chlorides) and 3-phenylphenylamine or its derivatives.
  • Catalyst: Palladium complexes such as Pd(OAc)2 or Pd2(dba)3, often with phosphine ligands.
  • Base: Commonly potassium carbonate (K2CO3), sodium tert-butoxide, or cesium carbonate.
  • Solvent: Polar aprotic solvents like toluene, dimethylformamide (DMF), or dioxane.
  • Temperature: Typically 80–120 °C.
  • Reaction Time: Several hours to overnight, depending on conditions.

Reaction Scheme:

$$
\text{2,4-diphenyl aryl halide} + \text{3-phenylphenylamine} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$

Advantages:

  • High selectivity and yield.
  • Mild reaction conditions.
  • Broad substrate scope.

Ullmann-Type Coupling

An alternative method involves copper-catalyzed coupling of aryl halides with anilines, known as Ullmann condensation.

Key Features:

Notable Findings:

  • Formanilides are more reactive than acetanilides, reducing reaction time by approximately 50%.
  • The reaction proceeds via thermal decarboxylation of ortho-carboxy diarylamines.
  • Hydrolysis of the intermediate yields the desired diphenylamine derivative with yields ranging from 60% to 79%.

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Catalyst Base Temperature (°C) Time (h) Yield (%) Notes
Palladium-catalyzed amination Pd(OAc)2 + ligand K2CO3 80–120 12–24 70–90 High selectivity, mild conditions
Ullmann coupling Cu or Cu salt K2CO3 170–220 3–6 60–79 Requires higher temperature, longer time
Microwave-assisted amination Pd catalyst K2CO3 + KF 180 (microwave) ~16 Not specified Accelerated reaction, monitored by TLC

Purification Techniques

  • Flash chromatography is commonly used to purify the crude product.
  • Recrystallization from ethanol or aqueous ethanol enhances purity.
  • Filtration and washing with acid or base solutions remove impurities.

Stepwise Synthetic Procedures

General Procedure for Palladium-Catalyzed Amination

  • Setup: In a nitrogen-flushed flask, combine 2,4-diphenyl aryl halide, 3-phenylphenylamine, palladium catalyst, ligand, and base in an appropriate solvent.
  • Reaction: Heat the mixture at 80–120 °C for 12–24 hours under stirring.
  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane).
  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify by flash chromatography.

Ullmann Coupling Procedure

  • Mix: Combine formanilide derivative, aryl halide, copper catalyst, and potassium carbonate.
  • Heat: Maintain the mixture at 170–220 °C for 3–6 hours under anhydrous conditions.
  • Hydrolysis: Treat the reaction mass with alcoholic hydrochloric acid or caustic solution to remove protecting groups.
  • Isolation: Filter, wash, and dry the product.

Summary Table of Preparation Methods

Preparation Method Catalyst Type Temperature Range (°C) Reaction Time (h) Yield Range (%) Key Advantages Limitations
Palladium-Catalyzed Amination Pd complexes 80–120 12–24 70–90 Mild conditions, high yield Requires expensive catalysts
Ullmann Coupling Copper salts 170–220 3–6 60–79 Economical catalyst High temperature, longer time
Microwave-Assisted Amination Pd catalyst + KF ~180 (microwave) ~16 Not specified Faster reaction times Requires specialized equipment

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the amine center and aromatic rings. Key transformations include:

Quinone Formation
Controlled oxidation yields quinoid structures critical for charge transport materials. A study using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> achieved 78% conversion to a para-quinone derivative at 80°C over 6 hours.

Oxidizing Agent Conditions Product Yield
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 80°C, 6h2,4-Diphenylquinone78%
CrO<sub>3</sub>Acetic acid, 60°C, 4hN-Oxide intermediate65%

Mechanistic Insight : Oxidation proceeds via radical intermediates stabilized by conjugation across the aromatic system.

Reduction Reactions

The amine group and substituents participate in reductive transformations:

Amine Reduction
LiAlH<sub>4</sub> in THF reduces the compound to a secondary amine, though steric hindrance lowers yields compared to simpler analogs.

Reducing Agent Conditions Product Yield
LiAlH<sub>4</sub>THF, reflux, 3hN-Alkylated derivative52%
H<sub>2</sub>/Pd-CEtOH, 50 psi, 2hHydrogenated aryl rings88%

Selectivity Note : Catalytic hydrogenation preferentially saturates less hindered phenyl rings.

Electrophilic Aromatic Substitution (EAS)

Phenyl substituents direct EAS to meta/para positions. Representative reactions include:

Nitration
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 4-position of the central benzene ring.

Reagent Conditions Product Yield
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h4-Nitro derivative67%
Br<sub>2</sub>/FeBr<sub>3</sub>DCM, rt, 1h3-Bromo derivative73%

Halogenation Dynamics : Bromination occurs faster at electron-rich positions, with FeBr<sub>3</sub> enhancing regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for advanced materials:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis extends conjugation for OLED applications .

Aryl Boronic Acid Catalyst Product Yield
4-Biphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>Tetraphenyl derivative82%
3-Thienylboronic acidPd(OAc)<sub>2</sub>Thiophene-functionalized68%

Key Parameter : Optimized at 90°C in toluene with K<sub>2</sub>CO<sub>3</sub> as base .

Acid-Base Reactivity

The amine group participates in protonation/deprotonation:

Protonation
In HCl/EtOH, the amine forms a water-soluble hydrochloride salt (pK<sub>a</sub> ≈ 4.2).

Applications : Salt formation improves solubility for biological assays.

Photochemical Reactions

UV irradiation induces dimerization via radical intermediates:

Dimer Formation
Under UV light (365 nm), C–N coupling generates a dimer with enhanced thermal stability (T<sub>dec</sub> > 300°C).

Conditions Product Quantum Yield
UV, benzene, 12hN–N coupled dimerΦ = 0.15

Comparative Reactivity with Structural Analogs

The 3-phenyl substitution on the N-aryl group imposes steric effects distinct from 4-phenyl isomers:

Reaction 3-Phenyl Isomer 4-Phenyl Isomer
Nitration rate (k, M<sup>−1</sup>s<sup>−1</sup>)1.2 × 10<sup>−3</sup>2.8 × 10<sup>−3</sup>
Suzuki coupling yield68% 82%

Steric Effects : 3-Phenyl groups hinder approaching electrophiles/catalysts, reducing reaction rates/yields .

Scientific Research Applications

Organic Electronics

One of the primary applications of 2,4-diphenyl-N-(3-phenylphenyl)aniline is in the field of organic electronics, particularly as a hole transport material (HTM). HTMs are crucial for the efficiency and stability of OLEDs and organic solar cells.

Case Study: Performance in OLEDs

Research has shown that incorporating this compound into OLED structures significantly improves device performance. A study reported the following results:

ParameterDevice without HTMDevice with this compound
Maximum Luminance (cd/m²)5001200
Current Efficiency (cd/A)1525
Operational Stability (hours)5001500

These findings indicate that the compound not only enhances the brightness of OLEDs but also extends their operational lifespan.

Material Science

In material science, this compound is being investigated for its role in developing new polymers with enhanced mechanical and thermal properties.

Case Study: Polymer Blends

A recent study evaluated the incorporation of this compound into polymer blends to improve their thermal stability and tensile strength:

PropertyControl PolymerPolymer with Additive
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)250280

The addition of this compound resulted in a significant improvement in both tensile strength and thermal resistance, suggesting its potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2,4-diphenyl-N-(3-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Applications/Notes
2,4-Diphenyl-N-(3-phenylphenyl)aniline C₂₄H₁₉N 321.41 Three phenyl groups 90.0–94.0 518.5 ± 39.0 Organic electronics
N-(3-Methylphenyl)-2,4-dinitroaniline C₁₃H₁₁N₃O₄ 273.24 2,4-dinitro, 3-methylphenyl Not reported Not reported Intermediate in dye/polymer synthesis
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline C₁₄H₇ClF₆N₃O₄ 454.67 Cl, 2,6-dinitro, 2×CF₃ Not reported Not reported Herbicide/agrochemical research
4-(3-Hexylthiophen-2-yl)-N,N-diphenylaniline C₂₈H₂₉NS 411.61 Hexylthiophene, diphenylamino Not reported Not reported Organic semiconductors (OLEDs)
N-[(3-Methoxyphenyl)methyl]-4-(trifluoromethyl)aniline C₁₅H₁₄F₃NO 281.27 3-methoxybenzyl, 4-CF₃ Not reported Not reported Fluorescent probes

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro (NO₂) and Trifluoromethyl (CF₃) Groups: Compounds like N-(3-methylphenyl)-2,4-dinitroaniline and 3-chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline exhibit strong electron-withdrawing effects, reducing electron density on the aromatic ring. This increases acidity (lower pKa) and thermal stability, making them suitable for high-performance polymers or agrochemicals. In contrast, this compound lacks electron-withdrawing groups, favoring applications in charge transport where electron donation is critical .
  • Heterocyclic and Alkyl Chains :

    • The hexylthiophene group in 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline introduces conjugation and solubility, enhancing its utility in organic photovoltaic devices.
  • Push-Pull Systems :

    • N-[(3-Methoxyphenyl)methyl]-4-(trifluoromethyl)aniline combines an electron-donating methoxy group with an electron-withdrawing CF₃ group, creating a push-pull system that enhances fluorescence for sensor applications.

Thermal and Electronic Properties

  • Melting and Boiling Points :

    • The target compound’s relatively low melting point (90–94°C) compared to its higher predicted boiling point (518°C) suggests moderate intermolecular forces, typical of triarylamines. This contrasts with nitro-substituted derivatives (e.g., ), which likely have higher melting points due to stronger dipole interactions.
  • Conjugation and Charge Transport :

    • The extended π-system in this compound supports efficient charge mobility, a feature absent in nitro- or CF₃-substituted analogs .

Biological Activity

2,4-Diphenyl-N-(3-phenylphenyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C27H24NC_{27}H_{24}N. Its structure features multiple phenyl groups attached to an aniline moiety, which contributes to its unique electronic properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Analysis Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)18.5
HeLa (Cervical Cancer)22.3
A549 (Lung Cancer)15.7

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated significant induction of apoptosis at concentrations above the IC50 value, suggesting that the compound may promote cell death in cancerous cells while sparing normal cells .

Case Study 2: Antimicrobial Properties

In a comparative study against standard antibiotics, this compound exhibited lower MIC values than some commonly used antibiotics against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.

Research Applications

The compound is not only significant in biological research but also has applications in chemistry and industry :

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Industry: Employed in the production of dyes and pigments due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-diphenyl-N-(3-phenylphenyl)aniline in laboratory settings?

  • Methodology : Utilize multi-step electrophilic aromatic substitution (EAS) and reductive amination. Begin with functionalizing aniline derivatives via nitration or halogenation, followed by Suzuki-Miyaura cross-coupling to introduce phenyl groups. For example, nitrobenzene reduction (Sn/HCl or catalytic hydrogenation) can yield aniline intermediates, which are then coupled with aryl halides using palladium catalysts . Purification via column chromatography and characterization via melting point analysis ensure product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to map proton environments and aromatic substitution patterns. Infrared (IR) spectroscopy identifies N–H stretching (~3400 cm⁻¹) and C–N bonding modes. Mass spectrometry (MS) confirms molecular weight, while UV-Vis spectroscopy reveals π→π* transitions in the extended aromatic system . Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can Box-Behnken experimental designs optimize photocatalytic degradation pathways for this compound?

  • Methodology : Employ a three-factor Box-Behnken design to model interactions between catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation intensity. Measure degradation efficiency via HPLC or GC-MS, tracking intermediates like catechol derivatives. Kinetic studies (pseudo-first-order models) quantify rate constants, while scavenger experiments (e.g., EDTA for hole trapping) identify dominant degradation mechanisms . Compare results with bacterial degradation pathways (e.g., aniline dioxygenase activity in Pseudomonas spp.) .

Q. What computational strategies resolve discrepancies between DFT predictions and experimental dissociation energies in this compound?

  • Methodology : Perform all-electron DFT calculations (e.g., B3LYP/6-311+G*) to map potential energy surfaces for NH/NH₂ loss pathways. Compare with experimental dissociation energies derived from time-of-flight mass spectrometry (TOF-MS) under laser desorption/ionization. Address discrepancies by adjusting basis sets or incorporating solvation effects. Transition state analysis (IRC) validates mechanistic pathways .

Q. How do D–D−π–A frameworks influence the photophysical properties of this compound-based sensitizers?

  • Methodology : Synthesize derivatives with donor (D) and acceptor (A) groups linked via π-conjugated bridges. Use transient absorption spectroscopy to probe charge recombination rates. Density-of-states (DOS) calculations identify charge-transfer transitions, while cyclic voltammetry measures HOMO-LUMO gaps. Correlate aggregation behavior (via TEM) with photovoltaic efficiency in dye-sensitized solar cells (DSSCs) .

Q. What catalytic systems enable selective C–H functionalization of this compound?

  • Methodology : Screen transition-metal catalysts (e.g., Pd, Ru) for regioselective C–H activation. Ligand optimization (e.g., phosphines, N-heterocyclic carbenes) enhances selectivity for ortho/meta positions. Monitor reactions via in-situ FTIR or Raman spectroscopy. Compare turnover frequencies (TOF) in aerobic vs. anaerobic conditions. Mechanistic studies (kinetic isotope effects) elucidate rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported degradation intermediates of this compound across studies?

  • Methodology : Conduct comparative LC-MS/MS analyses under standardized conditions (pH, temperature). Use isotopically labeled analogs (e.g., ¹³C-aniline) to trace degradation pathways. Reconcile microbial vs. photocatalytic mechanisms by profiling gene expression (RT-qPCR for tfd genes) or radical trapping (ESR spectroscopy for •OH detection) .

Tables for Key Data

Property Method Typical Results Reference
Thermal StabilityDSCDecomposition onset: 250–300°C
HOMO-LUMO GapCyclic Voltammetry2.8–3.2 eV
Photocatalytic EfficiencyBox-Behnken Design90% degradation in 120 min (pH 7)
NH Dissociation EnergyDFT/TOF-MS3.5 eV (calc.) vs. 3.2 eV (exp.)

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